1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and New Ring Systems
Research has focused on the synthesis of new [f]-fused purine-2,6-diones, demonstrating methodologies to create novel thiadiazepino-purine ring systems. For example, the synthesis of 6-phenyl and 9-phenyl-1,3-dimethyl-2,4-dioxo-hexahydro-[1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purines from mercapto-dimethyl-dihydro-purine diones indicates the versatility of purine derivatives in creating new heterocyclic compounds with potential for varied applications (Hesek & Rybár, 1994).
Pharmacological Evaluation
Studies have explored the pharmacological potential of purine diones, especially focusing on their affinity and activity at various serotonin (5-HT) receptors. For instance, new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents have been evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise in antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Antiasthmatic Agents
Xanthene derivatives, which share a core structure with the specified compound, have been developed and evaluated for their antiasthmatic activity. This includes the synthesis of derivatives with vasodilator activity, highlighting the potential application of purine-dione derivatives in developing new therapeutic agents for asthma management (Bhatia et al., 2016).
Protective Groups in Synthesis
The use of thietanyl protective groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones showcases innovative approaches to overcome challenges in synthesizing purine derivatives with specific substituents. This research presents a new route for synthesizing 1,8-disubstituted purine-diones, highlighting the chemical versatility and potential for creating structurally diverse compounds (Khaliullin & Shabalina, 2020).
Anticancer Activity
The design and synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity demonstrate the therapeutic potential of purine derivatives. Such studies aim to develop compounds with high efficacy against cancer cell lines, exemplified by the synthesis of olomoucine analogues and their evaluation against human breast cancer cell lines (Hayallah, 2017).
Properties
IUPAC Name |
1-benzyl-3,7-dimethyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4,5-dihydropurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-24-18-19(25(2)22(30)26(20(18)29)12-14-6-4-3-5-7-14)23-21(24)33-13-17(28)15-8-10-16(11-9-15)27(31)32/h3-11,18-19H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSXDOYJGCLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.